REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11])([O-:3])=[O:2].[F:14][C:15]([F:19])([F:18])[CH2:16][OH:17].C(N(CC)CC)C>C(OCC)C>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([O:17][CH2:16][C:15]([F:19])([F:18])[F:14])(=[O:12])=[O:11])([O-:3])=[O:2]
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Name
|
|
Quantity
|
110.5 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 25° for 1 hour
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
then washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |